![molecular formula C12H18ClN B567210 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1305711-91-4](/img/structure/B567210.png)
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of tetrahydroisoquinolines has garnered significant attention in recent years . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo various multicomponent reactions for the C (1)-functionalization . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Antiproliferative Tubulin Inhibitors
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: serves as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides . These derivatives exhibit antiproliferative activity by inhibiting tubulin, a protein critical for cell division. Tubulin inhibitors are investigated for their potential in cancer therapy and other hyperproliferative disorders .
Alkaloid Precursor
The compound’s structural motif—1,2,3,4-tetrahydroisoquinoline—is found in various natural products and therapeutic lead compounds. Researchers focus on synthesizing C(1)-substituted derivatives of this motif. These derivatives can act as precursors for alkaloids with multifarious biological activities, making them valuable targets for drug discovery .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives, to which this compound belongs, are key fragments of a diverse range of alkaloids and bioactive molecules . They have been found to function as antineuroinflammatory agents .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives are involved in various multicomponent reactions for the c (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
properties
IUPAC Name |
4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3;/h4-6,13H,7-8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKIDKHWNXUNCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CNC2)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679069 |
Source
|
Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1305711-91-4 |
Source
|
Record name | Isoquinoline, 1,2,3,4-tetrahydro-4,4,7-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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